molecular formula C11H18N4O3S B2448387 2-[2-(Dimethylsulfamoylamino)ethyl]-3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazine CAS No. 2097889-48-8

2-[2-(Dimethylsulfamoylamino)ethyl]-3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazine

Cat. No. B2448387
CAS RN: 2097889-48-8
M. Wt: 286.35
InChI Key: ZMTBJXFUCNBDOB-UHFFFAOYSA-N
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Description

Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities . Pyridazine ring are present in some commercially available drugs and agrochemicals .


Molecular Structure Analysis

The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .


Chemical Reactions Analysis

Pyridazine and its fused heterocyclic derivatives have recently received much attention from their reactions, synthetic and effective biological importance .

properties

IUPAC Name

2-[2-(dimethylsulfamoylamino)ethyl]-3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3S/c1-14(2)19(17,18)12-6-7-15-11(16)8-9-4-3-5-10(9)13-15/h8,12H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTBJXFUCNBDOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCCN1C(=O)C=C2CCCC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[(dimethylsulfamoyl)amino]ethyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

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